

# Ecdysterone 20,22-monoacetonide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Ecdysterone 20,22monoacetonide

Cat. No.:

B12425690

Get Quote

# Ecdysterone 20,22-monoacetonide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Ecdysterone and its derivatives are a class of naturally occurring steroid hormones found in insects and plants that have garnered significant interest for their potential anabolic and therapeutic properties. This technical guide focuses on **Ecdysterone 20,22-monoacetonide**, providing a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

# **Core Compound Data**

**Ecdysterone 20,22-monoacetonide** is a synthetic derivative of ecdysterone, a phytoecdysteroid. The acetonide group is a protective group for the 20- and 22-hydroxyl groups of ecdysterone.



Property	Value	Source(s)
Molecular Formula	C30H48O7	[1]
Molecular Weight	520.7 g/mol	[1]
IUPAC Name	(2S,3R,5R,9R,10R,13R,14S,1 7S)-2,3,14-trihydroxy-17- [(4R,5R)-5-(3-hydroxy-3- methylbutyl)-2,2,4-trimethyl- 1,3-dioxolan-4-yl]-10,13- dimethyl- 2,3,4,5,9,11,12,15,16,17- decahydro-1H- cyclopenta[a]phenanthren-6- one	[1]
Synonyms	20-hydroxyecdysone 20,22- acetonide, Ecdysterone 20,22- monoacetonide	[1]
CAS Number	22798-96-5	[2]

# **Mechanism of Action: Signaling Pathways**

Ecdysterone exerts its biological effects primarily through a non-androgenic pathway, distinguishing it from classic anabolic steroids. The primary mechanism involves the activation of estrogen receptor beta (ER $\beta$ ), which subsequently triggers downstream signaling cascades, most notably the PI3K/Akt pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.





Click to download full resolution via product page

**Figure 1:** Ecdysterone Signaling Pathway via ERβ and PI3K/Akt.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the study of **Ecdysterone 20,22-monoacetonide**.

## **General Synthesis of Ecdysteroid Acetonides**

This protocol provides a general method for the preparation of ecdysteroid acetonides, which can be adapted for the synthesis of **Ecdysterone 20,22-monoacetonide** from ecdysterone.

### Materials:

- Ecdysterone
- Acetone
- · Phosphomolybdic acid
- 10% aqueous Sodium Bicarbonate (NaHCO₃) solution
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

## Procedure:

- Dissolve the starting ecdysteroid (e.g., ecdysterone) in acetone at a concentration of 1 g/100 mL.
- Add 1 g of phosphomolybdic acid for each gram of the starting material to the solution.
- Sonicate the mixture at room temperature for 30 minutes.
- Neutralize the reaction mixture with a 10% aqueous NaHCO₃ solution.

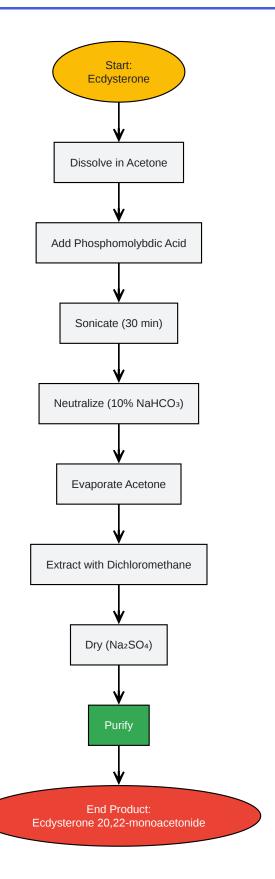






- Evaporate the acetone under reduced pressure using a rotary evaporator.
- Extract the compound from the aqueous residue with three portions of 50 mL of dichloromethane.
- Combine the organic fractions and dry them over Na<sub>2</sub>SO<sub>4</sub>.
- Filter and evaporate the solvent to obtain the crude acetonide product.
- Purify the product using appropriate chromatographic techniques.[3]





Click to download full resolution via product page

Figure 2: General workflow for the synthesis of ecdysteroid acetonides.



## **C2C12** Myotube Hypertrophy Assay

This in vitro assay is used to assess the anabolic potential of compounds by measuring their effect on the size of C2C12 myotubes.[4]

#### Materials:

- C2C12 myoblast cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Horse Serum (HS)
- Penicillin/Streptomycin solution
- Ecdysterone 20,22-monoacetonide
- Vehicle control (e.g., DMSO)
- Fixation solution (e.g., 4% paraformaldehyde)
- Staining solution (e.g., DAPI for nuclei, anti-myosin heavy chain antibody for myotubes)

### Procedure:

- Cell Culture and Differentiation:
  - Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
  - Induce differentiation into myotubes by switching to a differentiation medium (DMEM with 2% horse serum) when cells reach approximately 80% confluency.
- Treatment:
  - After 4-5 days of differentiation, treat the myotubes with various concentrations of Ecdysterone 20,22-monoacetonide or a vehicle control.



- Fixation and Staining:
  - After the desired treatment period (e.g., 24-48 hours), fix the cells with 4% paraformaldehyde.
  - Permeabilize the cells and stain with appropriate markers (e.g., DAPI and anti-myosin heavy chain antibody).
- Imaging and Analysis:
  - Capture images of the myotubes using fluorescence microscopy.
  - Measure the diameter of the myotubes using image analysis software.
  - Compare the average myotube diameter between treated and control groups to determine the hypertrophic effect.[5]

## Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol details the steps to investigate the effect of **Ecdysterone 20,22-monoacetonide** on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[6]

#### Materials:

- Treated C2C12 cell lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

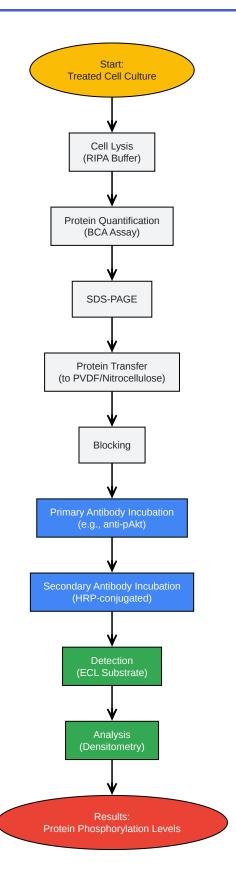


- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### Procedure:

- Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer.
  - Incubate with primary antibodies overnight at 4°C.
  - Wash and incubate with HRP-conjugated secondary antibodies.
- Detection and Analysis:
  - Detect the protein bands using an ECL substrate and an imaging system.
  - Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.





Click to download full resolution via product page

Figure 3: Experimental workflow for Western Blot analysis.



## In Silico Molecular Docking

Molecular docking simulations can be employed to predict the binding affinity and interaction of **Ecdysterone 20,22-monoacetonide** with its putative target, estrogen receptor beta.[7]

#### Software:

- Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
- Protein Data Bank (PDB) for receptor structures

#### Procedure:

- Preparation of Receptor and Ligand:
  - Obtain the 3D structure of the target receptor (e.g., ERβ) from the PDB.
  - Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
  - Generate the 3D structure of Ecdysterone 20,22-monoacetonide and optimize its geometry.
- Docking Simulation:
  - Define the binding site on the receptor.
  - Perform the docking simulation using an appropriate algorithm to predict the binding poses of the ligand within the receptor's active site.
- Analysis of Results:
  - Analyze the predicted binding poses and their corresponding binding energies.
  - Visualize and identify the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[8]

## Conclusion



**Ecdysterone 20,22-monoacetonide** represents an interesting compound for further investigation due to the established anabolic and therapeutic potential of its parent compound, ecdysterone. This technical guide has provided essential information regarding its molecular characteristics, a plausible mechanism of action involving the ERβ and PI3K/Akt signaling pathway, and detailed protocols for its synthesis and biological evaluation. The methodologies and data presented herein are intended to facilitate further research into the pharmacological profile and potential applications of this and related ecdysteroids.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. natuprod.bocsci.com [natuprod.bocsci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ecdysterone 20,22-monoacetonide molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425690#ecdysterone-20-22-monoacetonide-molecular-weight-and-formula]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com